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Compound of Interest

Compound Name:
6-Chloro-9-(methoxymethyl)-9H-

purine

CAS No.: 6504-64-9

Cat. No.: B3055482 Get Quote

Executive Summary & Strategic Rationale
The purine scaffold is a privileged structure in drug discovery, serving as the backbone for

kinase inhibitors (e.g., CDK, BTK), adenosine receptor antagonists, and antiviral nucleosides.

However, the N9-H proton is acidic (pKa ~9.0), leading to solubility issues and interfering with

base-sensitive organometallic transformations.

Why Methoxymethyl (MOM) Protection? While ribose is the biological substituent at N9, early-

stage SAR (Structure-Activity Relationship) studies often require a simplified alkyl group to

improve lipophilicity and solubility in organic solvents. The MOM group is superior to simple

alkyls (Me, Et) for three reasons:

Solubility: The ether oxygen confers excellent solubility in non-polar solvents (DCM, THF)

required for transition metal catalysis.

Orthogonality: It is stable to the basic conditions of Suzuki/Buchwald couplings but readily

removed under specific acidic conditions, unlike a permanent methyl group.

Regiocontrol: It locks the tautomeric equilibrium, forcing reactions to occur at the C6 position

without interference from N7/N9 tautomerization.
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This guide details the regioselective installation of the MOM group, followed by C6-

functionalization (via Pd-catalysis and SNAr), and final deprotection.

Critical Safety Protocol: MOM-Chloride
WARNING: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and volatile

lachrymator.

Engineering Controls: All operations must be performed in a certified chemical fume hood.

Quenching: Residual MOMCl must be quenched with aqueous ammonium hydroxide (forms

hexamethylenetetramine) before disposal.

Alternative: If available, use Methoxymethyl acetate with a Lewis acid, though MOMCl/Base

remains the gold standard for purine N-alkylation yields.

Module 1: Regioselective Scaffold Synthesis
Objective: Synthesis of 6-chloro-9-(methoxymethyl)-9H-purine.

The Challenge: N9 vs. N7 Selectivity
Purines possess two nucleophilic nitrogens (N7 and N9). Under thermodynamic control, N9

alkylation is favored.[1] However, kinetic conditions can lead to significant N7 byproducts.

Protocol A: N9-Selective Protection
Reagents: 6-Chloropurine (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), MOMCl (1.1 eq),

Anhydrous DMF (0.5 M).

Activation: Charge a flame-dried flask with 6-chloropurine and anhydrous DMF under Argon.

Cool to 0°C.

Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be vigorous. Stir at 0°C for 30

min, then warm to RT for 30 min to ensure complete formation of the purinide anion.

Scientist's Note: The anion is crucial. The negative charge delocalizes, but the N9 position

is thermodynamically more stable for the protecting group due to minimized steric clash
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with C6-Cl compared to N7.

Alkylation: Cool back to 0°C. Add MOMCl dropwise via syringe.

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (50%

EtOAc/Hexane).

Self-Validation: The N9 isomer is typically less polar (higher Rf) than the N7 isomer on

silica gel.

Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with

water (2x) and brine (to remove DMF). Dry over Na2SO4.

Purification: Flash chromatography (Gradient: 10% -> 40% EtOAc/Hexane).

Data Table 1: Regioisomer Characterization

Feature N9-Isomer (Target) N7-Isomer (Byproduct)

TLC (EtOAc/Hex) Higher Rf (e.g., 0.6) Lower Rf (e.g., 0.4)

1H NMR (DMSO-d6)
H8 and H2 signals separated

by ~0.2 ppm.

H8 and H2 signals often

overlap or <0.1 ppm diff.

C6 Reactivity High
Lower (Steric hindrance from

N7-group)

Module 2: C6 Functionalization
The C6-chloro group is activated for both Nucleophilic Aromatic Substitution (SNAr) and

Palladium-catalyzed cross-coupling.

Workflow Visualization
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Caption: Divergent synthesis workflow starting from the common N9-MOM protected precursor.

Protocol B: Suzuki-Miyaura Coupling (C-C Bond
Formation)
Application: Installing aryl/heteroaryl groups at C6. Reagents: N9-MOM-6-Cl-Purine (1.0 eq),

Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/H2O (4:1).

Degassing: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of the catalytic

cycle.

Assembly: Combine reagents in a microwave vial or pressure tube.

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

Scientist's Note: The MOM group is stable to K2CO3. Do not use strong Lewis acidic

conditions here.

Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.

Validation: The disappearance of the C6-Cl UV trace and appearance of the fluorescent

biaryl product is diagnostic.

Protocol C: SNAr Displacement (C-N Bond Formation)
Application: Installing amine side chains (common in kinase inhibitors). Reagents: N9-MOM-6-

Cl-Purine (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq), n-Butanol or IPA.

Setup: Dissolve purine in alcohol solvent. Add amine and base.[2][3]
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Reaction: Heat to 80°C.

Mechanism:[4][5] The electron-deficient purine ring (4 nitrogens!) makes C6 highly

electrophilic. The MOM group does not donate electrons significantly, maintaining

electrophilicity.

Workup: Concentrate in vacuo. SNAr products are often pure enough to proceed or require a

simple trituration with ether.

Module 3: Deprotection Strategies
Objective: Removal of MOM to restore the N9-H (or prepare for ribosylation).

Protocol D: Acidic Cleavage
MOM is an acetal. It requires acid to hydrolyze.

Option 1: 6M HCl (Robust)

Conditions: Dissolve substrate in MeOH. Add 6M HCl (aq). Heat to 60°C for 2-4 hours.

Pros: Fast, quantitative.

Cons: Can hydrolyze sensitive functional groups (e.g., esters, nitriles) installed at C6.

Option 2: TFA/DCM (Mild)

Conditions: Dissolve in DCM. Add TFA (20% v/v). Stir at RT for 4-12 hours.

Scientist's Note: If the reaction stalls, add a scavenger (anisole) to trap the generated

oxonium ion, preventing recombination.

Troubleshooting & Self-Validation System
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Observation Root Cause Corrective Action

Low Yield in Protection Moisture in DMF/NaH
Use fresh anhydrous DMF;

ensure NaH is active.

N7/N9 Mixture
Temperature too high during

MOMCl addition

Keep at 0°C strictly during

addition.

Stalled Suzuki Coupling Catalyst poisoning or O2

Degas solvents thoroughly;

switch to Pd(PPh3)4 or XPhos

Pd G2.

MOM won't deprotect Anhydrous conditions

Acetal hydrolysis requires

water. Ensure trace water is

present or use aq. acid.[6][7]

References
Regioselective Alkylation: Zhong, M., & Robins, M. J. (2006).[8] Regiospecific N9 Alkylation

of 6-(Heteroaryl)purines. Journal of Organic Chemistry.

Suzuki Coupling on Purines: Hocek, M., et al. (2000). Synthesis and cytostatic activity of

substituted 6-phenylpurine bases... application of the Suzuki-Miyaura cross-coupling. Journal

of Medicinal Chemistry.

SNAr Methodology: Lin, X., & Robins, M. J. (2000).[9] Mild and Efficient Functionalization at

C6 of Purine 2'-Deoxynucleosides.[3][9][10][11] Organic Letters.

MOM Deprotection: Greene, T. W., & Wuts, P. G. M.[12] Protective Groups in Organic

Synthesis. (General Reference for MOM stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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